molecular formula C10H9F3O2 B1301981 Methyl 2-(3-(trifluoromethyl)phenyl)acetate CAS No. 62451-84-7

Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Cat. No. B1301981
M. Wt: 218.17 g/mol
InChI Key: GMEBDKGPPKAPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04426536

Procedure details

Seventy ml. of methanol was combined with 10.7 g. of 86% pure potassium hydroxide and the mixture was stirred for 0.5 hour. To it was added 8.0 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane over 3-4 minutes. The mixture was heated and stirred under reflux at 68° for 4.75 hours, cooled to 10° and made acid with 8 ml. of concentrated sulfuric acid. The mixture was then stirred under reflux for 45 minutes more, and cooled to ambient temperature overnight. To it was then added 100 ml. of water and 50 ml. of dichloromethane. The aqueous layer was extracted with two 40 ml. portions of dichloromethane, and the organics were combined, dried over sodium sulfate and concentrated under vacuum to obtain 5.7 g. of brown oil, found to be 96.6% pure product by vapor phase chromatography. The product was further purified by distillation at 70°-73° under 1.3 torr to obtain 4.89 g. of more highly purified product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[OH-:3].[K+].Cl[C:6](Cl)(Cl)[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1.S(=O)(=O)(O)O>ClCCl.O>[F:15][C:14]([F:17])([F:16])[C:10]1[CH:9]=[C:8]([CH2:7][C:6]([O:2][CH3:1])=[O:3])[CH:13]=[CH:12][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To it was added 8.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 68° for 4.75 hours
Duration
4.75 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
STIRRING
Type
STIRRING
Details
The mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes more
Duration
45 min
ADDITION
Type
ADDITION
Details
To it was then added 100 ml
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with two 40 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 5.7 g
DISTILLATION
Type
DISTILLATION
Details
The product was further purified by distillation at 70°-73° under 1.3 torr
CUSTOM
Type
CUSTOM
Details
to obtain 4.89 g

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)CC(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.